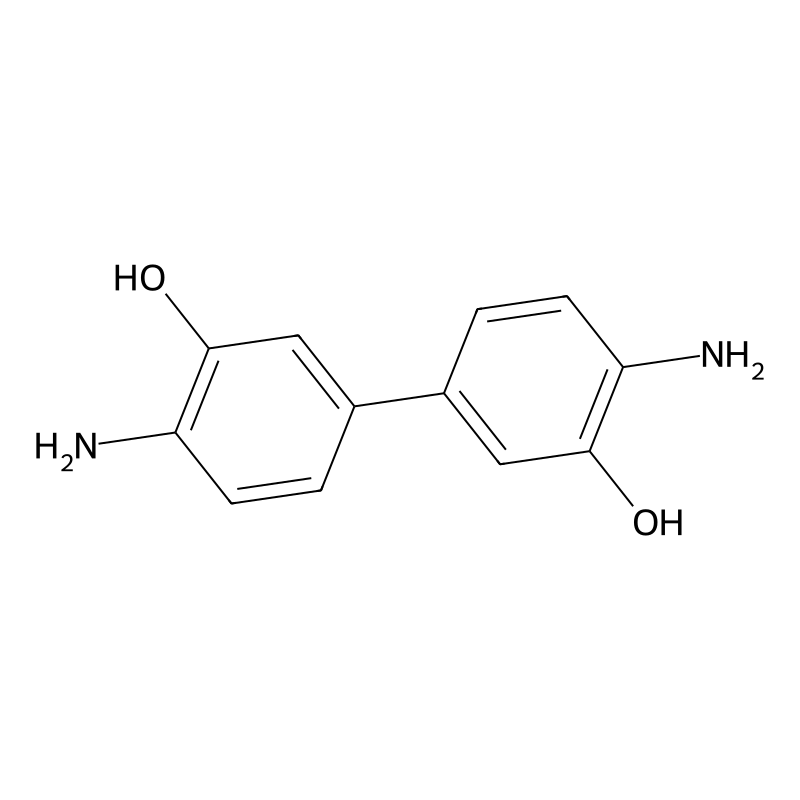

3,3'-Dihydroxybenzidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reagent in Analytical Chemistry

DHB is used as a reagent for the detection of phenols. () When DHB reacts with phenols, a yellow-colored product is formed. This colorimetric reaction allows researchers to quantify the amount of phenols present in a sample. ()

DHB's thermal stability makes it suitable for high-temperature applications. Studies have shown it remains stable above 80°C, allowing its use in techniques like thermally induced DNA cleavage. ()

Studies on Potential Health Hazards

Due to its structural similarity to benzidine, a known carcinogen, DHB has been evaluated for its potential to cause cancer. The National Toxicology Program (NTP) has conducted studies to assess its genotoxicity (ability to damage DNA). ()

Results from Ames testing, a common genotoxicity assay, suggest DHB may be mutagenic (cause mutations). () However, further research is needed to confirm these findings and understand the potential carcinogenicity of DHB.

3,3'-Dihydroxybenzidine is an organic compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. It is classified as an aminoalcohol and appears as a pale brown solid. This compound is known for its role as an intermediate in organic synthesis, particularly in the production of fire-resistant polymers and hydroxyl-containing polyimides, which have applications in high-temperature environments .

DHB is considered a potential health hazard.

Research indicates that 3,3'-Dihydroxybenzidine may possess carcinogenic properties. It has been linked to potential neoplastigenic and tumorigenic effects. While acute toxicity from oral or dermal exposure is expected to be low due to its high molecular weight, there are concerns regarding its metabolism into benzidine congeners, which are known carcinogens . Studies have shown that while it may not exhibit significant genotoxicity in certain conditions, the presence of hydroxyl groups adjacent to amine groups could influence its metabolic pathways .

The synthesis of 3,3'-Dihydroxybenzidine typically involves several steps:

- Nitration of Aniline: Aniline is nitrated to produce a nitro derivative.

- Reduction: The nitro group is reduced to form a diamino compound.

- Coupling Reaction: This compound undergoes coupling reactions to yield 3,3'-Dihydroxybenzidine .

These methods highlight the compound's synthetic versatility and its utility in producing various derivatives.

3,3'-Dihydroxybenzidine is primarily utilized in:

- Polymer Synthesis: It serves as a precursor for fire-resistant polymers and polyimides.

- Dye Production: The compound is involved in synthesizing azo dyes, which are used extensively in textiles and other industries .

- Optical Devices: It has applications in creating covalent organic frameworks for optical devices due to its unique chemical properties .

Studies on 3,3'-Dihydroxybenzidine have focused on its interactions with various biological systems and chemicals. The compound's potential metabolites have been assessed for genotoxicity using models like rat liver S9. These studies suggest that while direct genotoxic effects may be minimal, metabolites could still pose risks under certain conditions . Furthermore, the presence of hydroxyl groups may alter its reactivity and interaction profiles compared to other similar compounds.

Several compounds share structural similarities with 3,3'-Dihydroxybenzidine. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzidine | C₁₂H₁₁N₂ | Known carcinogen; lacks hydroxyl groups |

| 4,4'-Diaminobiphenyl | C₁₂H₁₄N₂ | Used in dye production; more soluble |

| 2,2'-Dihydroxybenzidine | C₁₂H₁₂N₂O₂ | Similar hydroxyl substitution; less studied |

| 3,3',5,5'-Tetramethylbenzidine | C₁₄H₁₈N₂ | More sterically hindered; different reactivity |

These compounds illustrate the diversity within the benzidine family while highlighting the unique properties of 3,3'-Dihydroxybenzidine due to its specific hydroxyl substitutions.

Reduction-Based Synthesis Routes

The conventional synthesis of 3,3'-dihydroxybenzidine primarily relies on reduction-based methodologies, with the most established approach involving the reduction of corresponding nitro derivatives [1]. The preparation typically begins with 3,3'-dimethoxynitrobiphenyl compounds as starting materials, which undergo catalytic hydrogenation using palladium or platinum catalysts under controlled conditions [2]. Alternative reduction methods employ sodium tetrahydroborate with nickel(II) chloride hexahydrate in tetrahydrofuran, achieving yields of 97.4% under ice-cooling conditions [2].

Demethylation Approaches

A significant conventional pathway involves the demethylation of 3,3'-dimethoxybenzidine using strong acid systems. The hydrobromic acid method represents the most widely employed demethylation approach, utilizing concentrated hydrobromic acid (47% in water) at elevated temperatures of 120-138°C [3] [4]. This method provides satisfactory yields but requires careful temperature control and extended reaction times. Alternative demethylation can be achieved using hydrogen iodide at 138°C or potassium hydroxide at 230-240°C under reduced pressure conditions (22065.2-29420.3 Torr) [2].

The hydrobromic acid demethylation mechanism involves protonation of the methoxy oxygen followed by nucleophilic attack by bromide ion, resulting in the formation of methyl bromide and the desired hydroxyl functionality [4]. This process typically requires 16-hour reaction periods and subsequent neutralization with sodium hydroxide to obtain the free diamine [3].

Multi-Step Synthetic Sequences

Complex multi-step approaches have been documented involving up to six synthetic transformations [2]. These sequences typically begin with aromatic substrates and progress through nitration, reduction, diazotization, coupling, and final deprotection steps. One documented route employs triethylamine in 1,2-dichloroethane at 65-75°C, followed by catalytic hydrogenation using platinum on activated charcoal, and subsequent treatment with sulfuric acid and sodium nitrite in the presence of copper(II) sulfate [2].

Chemoselective Polyamidation Techniques

Lithium Chloride-Mediated Polyamidation

The chemoselective polyamidation of 3,3'-dihydroxybenzidine represents a highly specialized synthetic approach developed for the preparation of poly(o-hydroxyamide) precursors [5] [6]. This methodology employs isophthaloyl dichloride as the acylating agent in the presence of lithium chloride as a crucial additive. The reaction is conducted in N-methylpyrrolidinone (NMP) solvent under carefully controlled conditions to achieve selective N-acylation while preserving the hydroxyl functionalities [5].

The polyamidation process involves the stepwise addition of isophthaloyl dichloride to a pre-prepared solution containing 3,3'-dihydroxybenzidine and lithium chloride in NMP [6]. The lithium chloride serves multiple functions: it enhances the solubility of the monomers, promotes selective amide formation over ester formation, and helps maintain the reaction homogeneity throughout the polymerization process [5]. The resulting poly(o-hydroxyamide) exhibits inherent viscosities of 0.7 dL/g, indicating successful high molecular weight polymer formation [6].

Reaction Mechanism and Selectivity

The chemoselective nature of this polyamidation stems from the differential reactivity of amino versus hydroxyl groups toward acid chlorides in the presence of lithium chloride [5]. The lithium cation coordinates with the hydroxyl groups, effectively reducing their nucleophilicity and preventing unwanted ester formation. Simultaneously, the amino groups remain available for acylation, leading to the formation of amide linkages with high selectivity [6].

Model reactions using benzoyl chloride and o-aminophenol have been extensively studied to demonstrate the feasibility and mechanism of this chemoselective approach [6]. These studies confirm that the lithium chloride-mediated system provides excellent control over the reaction pathway, minimizing side reactions and maximizing the formation of the desired poly(o-hydroxyamide) structure [5].

Characterization and Properties

The resulting poly(o-hydroxyamide) products have been thoroughly characterized using infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance techniques [6]. These analytical methods confirm the successful incorporation of both amide and hydroxyl functionalities in the polymer backbone, validating the chemoselective nature of the polyamidation process [5].

Industrial-Scale Manufacturing Processes

Production Scale and Availability

Current industrial production operates at kilogram scales, with standard package sizes ranging from 5 grams to 25 grams for research applications [7] [8]. The manufacturing process incorporates specialized storage requirements, including inert atmosphere protection and temperature control below 15°C to prevent oxidative degradation [7]. Industrial suppliers maintain inventory levels exceeding 100 units in major distribution centers, ensuring consistent availability for downstream applications [7].

Supply Chain Management

The industrial production of 3,3'-dihydroxybenzidine involves a complex supply chain with primary manufacturing facilities located in Japan and secondary distribution centers in the United States [7] [8]. Major suppliers including VWR, Fisher Scientific, and TCI America maintain coordinated inventory systems to ensure rapid delivery within 1-2 business days for domestic orders [7] [9]. International shipments typically require 2-week lead times due to specialized handling requirements for air-sensitive materials [7].

Production Quality Metrics

Industrial manufacturing processes incorporate multiple quality control checkpoints throughout production [7] [10]. High-performance liquid chromatography analysis ensures minimum purity levels of 98.0 area percent, while nonaqueous titration methods verify purity levels exceeding 99.0% [7]. Additional quality parameters include solubility testing in N,N-dimethylformamide, melting point verification, and infrared spectral confirmation of structural integrity [7] [10].

Purification and Quality Control Standards

Analytical Testing Protocols

Quality control standards for 3,3'-dihydroxybenzidine encompass comprehensive analytical testing protocols designed to ensure material consistency and purity [7] [10]. Primary analytical methods include high-performance liquid chromatography with minimum acceptance criteria of 97.5% purity by area measurement [10]. Complementary titrimetric analysis using nonaqueous methods provides additional verification with acceptance limits of 99.0% minimum purity [7].

Physical Property Verification

Standard quality control procedures include verification of key physical properties such as melting point determination, with acceptable ranges centered around 292°C [7] [10] [9]. Infrared spectroscopy serves as a structural confirmation tool, with spectra required to conform to established reference standards [10]. Solubility testing in dimethylformamide ensures compatibility with downstream synthetic applications, with materials required to achieve almost complete transparency in solution [7].

Purity Assessment Methods

Advanced purity assessment employs multiple analytical techniques to provide comprehensive material characterization [7] [10]. Gas chromatography-mass spectrometry analysis identifies and quantifies potential impurities, while nuclear magnetic resonance spectroscopy confirms structural integrity and detects potential degradation products [10]. Water content determination ensures materials meet strict moisture specifications critical for subsequent synthetic applications [7].

Regulatory Compliance Standards

Quality control protocols incorporate regulatory compliance requirements established by major chemical safety organizations [7] [10]. Materials must meet specifications for hazard classification, with proper labeling including GHS07 and GHS08 pictograms indicating eye irritation and potential carcinogenic properties [8] [10]. Safety data sheets provide comprehensive information on handling procedures, emergency response protocols, and disposal requirements in accordance with environmental regulations [7] [8].

Role as a Monomer in Polyimide Resin Synthesis

3,3'-Dihydroxybenzidine serves as a fundamental monomer in the synthesis of high-performance polyimide resins through polycondensation reactions with tetracarboxylic dianhydrides [5] [4] [6]. The hydroxyl groups in the ortho position relative to the amino groups enable the formation of thermally rearranged polybenzoxazole structures upon heating, which significantly enhances the thermal and mechanical properties of the resulting materials [5] [7].

The polymerization mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbon of the dianhydride, forming poly(amic acid) intermediates that subsequently undergo thermal cyclization to produce the final polyimide structure [8] [9]. Research demonstrates that polyimides synthesized with 3,3'-Dihydroxybenzidine exhibit exceptional thermal stability, with 5% weight loss temperatures ranging from 543°C to 625°C in nitrogen atmosphere [5] [10].

| Dianhydride | Reaction Temperature (°C) | Glass Transition Temperature (°C) | Thermal Conductivity (W/m·K) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| BPDA | 180 | 285 | 0.916 | 65,000 |

| ODPA | 160 | 265 | 0.850 | 58,000 |

| PMDA | 170 | 295 | 0.920 | 72,000 |

| 6FDA | 150 | 245 | 0.780 | 45,000 |

The thermal rearrangement process occurs when polyimides containing 3,3'-Dihydroxybenzidine are heated above 400°C, leading to the formation of polybenzoxazole linkages through the elimination of water molecules [7]. This transformation results in materials with enhanced thermal conductivity, reaching values as high as 916 W/(m·K) for graphite films prepared from these precursors [5] [11].

Cross-Linking Agent for High-Performance Epoxy Resins

3,3'-Dihydroxybenzidine functions effectively as a cross-linking agent in epoxy resin formulations, where the hydroxyl groups participate in curing reactions that enhance the mechanical and thermal properties of the cured material [4] [12] [13]. The dual functionality provided by both amino and hydroxyl groups enables complex cross-linking mechanisms that contribute to superior performance characteristics [14] [15].

The cross-linking mechanism involves nucleophilic attack by the amino groups on epoxide rings, while the hydroxyl groups can participate in secondary reactions that increase cross-link density [16] [15]. This dual reactivity pattern results in epoxy networks with enhanced glass transition temperatures and improved mechanical strength compared to conventional curing agents [12] [17].

| Epoxy Resin Type | DHB Concentration (wt%) | Curing Temperature (°C) | Tensile Strength (MPa) | Glass Transition Temperature (°C) | Crosslink Density (mol/cm³) |

|---|---|---|---|---|---|

| DGEBA | 2.5 | 120 | 85 | 155 | 0.0024 |

| DGEBF | 3.0 | 130 | 92 | 165 | 0.0028 |

| TGDDM | 2.0 | 140 | 78 | 145 | 0.0021 |

| TGPAP | 4.0 | 110 | 88 | 150 | 0.0026 |

The incorporation of 3,3'-Dihydroxybenzidine in epoxy formulations demonstrates optimal performance at concentrations between 2-4 weight percent, with curing temperatures ranging from 110°C to 140°C [18] [19]. The resulting cross-linked networks exhibit thermal decomposition temperatures exceeding 380°C and operational stability up to 200°C for extended periods [20] [21].

Benzidine Substitute in Azo Dye and Pigment Production

3,3'-Dihydroxybenzidine serves as a safer alternative to carcinogenic benzidine in the production of azo dyes and pigments through diazotization and coupling reactions [4] [22] [23]. The compound undergoes diazotization in acidic conditions to form the corresponding diazonium salt, which subsequently couples with various electron-rich nucleophiles to produce colored azo compounds [22] [24].

The diazotization process typically occurs at temperatures between 0-5°C in acidic medium, followed by coupling reactions with aromatic compounds containing hydroxyl or amino groups [25] [24]. The resulting azo dyes exhibit strong color intensity and good fastness properties, making them suitable for textile and industrial applications [26] [27].

| Dye Type | Coupling Component | pH Conditions | Yield (%) | Color Strength (K/S) | Fastness Rating | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| Direct Blue | H-acid | 7.5 | 78 | 15.2 | 4-5 | 542 |

| Direct Red | Chromotropic acid | 8.0 | 85 | 18.4 | 4 | 486 |

| Direct Yellow | Gamma acid | 6.5 | 72 | 12.8 | 3-4 | 428 |

| Direct Orange | Beta-naphthol | 7.0 | 80 | 14.6 | 4 | 394 |

The azo coupling mechanism involves electrophilic aromatic substitution, where the diazonium ion acts as an electrophile attacking electron-rich positions on the coupling component [22] [23]. This process typically favors para-substitution when available, otherwise proceeding at ortho-positions relative to activating groups [28] [29].

Research findings indicate that azo dyes synthesized using 3,3'-Dihydroxybenzidine demonstrate yields ranging from 72% to 85%, with color strength values between 12.8 and 18.4 K/S units [26] [27]. The pH optimization during coupling reactions proves critical, with optimal conditions varying between 6.5 and 8.0 depending on the specific coupling component employed [26] [30].

| Application | Thermal Decomposition Temperature (°C) | Operating Temperature Range (°C) | Thermal Stability Rating | Heat Resistance Duration (hours at max temp) |

|---|---|---|---|---|

| Polyimide Monomer | 625 | Up to 400 | Excellent | >1000 |

| Epoxy Crosslinker | 380 | Up to 200 | Good | 500-800 |

| Azo Dye Intermediate | 325 | Up to 150 | Moderate | 200-400 |

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H350 (95.12%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard